molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B153118
CAS No.: 365996-87-8
M. Wt: 299.35 g/mol
InChI Key: OWHKZXFLURWFDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a key chemical intermediate in medicinal chemistry, specifically serving as a versatile building block for the synthesis of novel kinase inhibitors. The pyrrolopyrimidine core is a privileged scaffold in drug discovery, known for its ability to mimic adenosine and act as an effective ATP-competitive "warhead" that binds to the hinge region of kinase domains . This compound is particularly valuable in oncology research for developing potential therapeutics targeting RET kinase, a driver in certain thoracic cancers like non-small cell lung cancer (NSCLC) and thyroid cancer . The methylsulfonyl group and the Boc-protected amine provide reactive handles for further functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug candidates for potency against both wild-type RET and drug-resistant mutants such as RET V804M . Its application facilitates the discovery of Type II kinase inhibitors, which offer potential advantages in selectivity and efficacy by binding to a less conserved allosteric site adjacent to the ATP pocket . This compound is intended for use in laboratory research only.

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHKZXFLURWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593814
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-87-8
Record name 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolo[3,4-d]Pyrimidine Core

The pyrrolo[3,4-d]pyrimidine core is synthesized via cyclization of a pyrimidine precursor. In a representative procedure:

  • Starting Material : Ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate.

  • Cyclization : Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at 0°C to room temperature induces intramolecular cyclization.

  • Yield : 60–70% after purification by silica gel chromatography.

Table 1: Cyclization Reaction Conditions

ParameterValue
ReagentDBU (1.2 eq.)
SolventTHF
Temperature0°C → rt
Reaction Time2 hours
PurificationSilica gel (EtOAc/hexanes)

Introduction of the Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a methylthio intermediate, though direct methods from the provided sources are limited. A plausible route based on analogous procedures involves:

  • Methylthio Installation : Nucleophilic substitution at the 2-position using methanethiolate.

  • Oxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to convert -SMe to -SO₂Me.

Table 2: Oxidation Optimization

Oxidizing AgentSolventTemperatureYield (%)
mCPBADCM0°C → rt85
H₂O₂/AcOHAcetic Acid50°C78

tert-Butyl Ester Formation

The Boc group is introduced via a tert-butylation reaction:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.), 4-dimethylaminopyridine (DMAP, catalytic).

  • Conditions : Dichloromethane (DCM), room temperature, 12 hours.

  • Workup : Aqueous extraction followed by solvent evaporation.

Table 3: Boc Protection Efficiency

ParameterValue
Boc₂O Equivalents1.5
CatalystDMAP (0.1 eq.)
SolventDCM
Yield70–80%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : THF outperforms DMF in yield (70% vs. 55%) due to improved solubility of intermediates.

  • Oxidation : Lower temperatures (0°C) minimize over-oxidation byproducts.

Catalytic Systems

  • Palladium on Carbon : Used in hydrogenation steps for nitro-group reduction in precursor synthesis.

  • DBU : Superior to weaker bases (e.g., K₂CO₃) in promoting cyclization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • tert-butyl protons: δ 1.4 (s, 9H).

    • Methylsulfonyl group: δ 3.2 (s, 3H).

  • ¹³C NMR : Carbamate carbonyl at δ 155 ppm confirms Boc group integrity.

Mass Spectrometry

  • ESI+ : m/z 299.35 [M+H]⁺, consistent with molecular formula C₁₂H₁₇N₃O₄S.

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Competing substitution at the 4-position is mitigated by steric hindrance from the Boc group.

Boc Group Stability

Acidic conditions (e.g., TFA) cleave the Boc group, necessitating neutral pH during workup.

Comparative Analysis with Alternative Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Cost Efficiency
Classical Cyclization6095Moderate
Microwave-Assisted2290Low

Microwave-assisted synthesis reduces reaction time but sacrifices yield.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and scalability for hydrogenation steps.

  • Catalyst Recycling : Palladium on carbon recovery reduces costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Scientific Research Applications

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been explored for its applications in several areas:

Mechanism of Action

The mechanism by which tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby modulating signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and inflammation, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 903129-71-5)

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 290.15 g/mol
  • Key Features : Chlorine atoms at positions 2 and 4 increase electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. This compound serves as a versatile precursor for synthesizing analogs with amines or thiols .
  • Synthesis : Prepared via SNAr reactions using tert-butyl pyrrolidine precursors and dichlorinating agents .

Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1105187-42-5)

  • Molecular Formula : C₁₁H₁₆N₄O₂
  • Molecular Weight : 236.27 g/mol
  • Key Features: The amino group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents. This analog is used in peptide coupling and as a building block for bioactive molecules .

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 365996-86-7)

  • Molecular Formula : C₁₂H₁₇N₃O₂S
  • Molecular Weight : 283.35 g/mol
  • Key Features : The methylthio group is less oxidized than methylsulfonyl, reducing polarity. This compound is a precursor for sulfonyl derivatives via oxidation .

Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 919108-60-4)

  • Molecular Formula : C₁₆H₁₇N₃O₃
  • Molecular Weight : 299.33 g/mol
  • Key Features : The benzyl ester and ethyl/hydroxy substituents alter solubility and hydrolytic stability compared to tert-butyl analogs. This derivative is explored in spirocyclic compound synthesis .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity/Applications
365996-87-8 (Target) C₁₂H₁₇N₃O₄S 299.35 Methylsulfonyl (2) Kinase inhibitors; SNAr reactions
903129-71-5 (Dichloro) C₁₁H₁₃Cl₂N₃O₂ 290.15 Chloro (2,4) Precursor for SNAr substitutions
1105187-42-5 (Amino) C₁₁H₁₆N₄O₂ 236.27 Amino (2) Peptide coupling; hydrogen-bonding
365996-86-7 (Methylthio) C₁₂H₁₇N₃O₂S 283.35 Methylthio (2) Oxidation to sulfonyl derivatives
919108-60-4 (Benzyl/ethyl/hydroxy) C₁₆H₁₇N₃O₃ 299.33 Ethyl (2), Hydroxy (4) Spirocyclic compound synthesis

Biological Activity

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, with the CAS number 365996-87-8 and molecular formula C12H17N3O4S, has garnered attention for its potential biological activities. This compound is part of a class of pyrrolopyrimidines, which have been explored for various pharmacological applications, including anticancer and neuroprotective effects.

PropertyValue
Molecular Weight299.35 g/mol
SolubilitySlightly soluble in chloroform and methanol; soluble in DMSO
CAS Number365996-87-8

This compound operates through multiple mechanisms that contribute to its biological efficacy:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation. For instance, they may target kinases or other proteins essential for tumor growth.
  • Induction of Apoptosis : Research indicates that these compounds can trigger programmed cell death in cancer cells, enhancing their potential as anticancer agents.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives:

  • Cell Line Studies : Tiwari et al. synthesized various pyrimidine derivatives and tested them against breast cancer cell lines (MCF-7, MDA-MB453). Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 2.74 µM to 29.1 µM, demonstrating significant anticancer activity compared to standard treatments .
  • Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression in cancer cells.

Neuroprotective Properties

The compound's potential as an anti-Alzheimer's agent has also been explored:

  • In Vitro Studies : Almehizia et al. reported that certain derivatives displayed significant inhibition of acetylcholinesterase (AChE) activity, a key target in Alzheimer's treatment. One derivative showed an IC50 value of 20.15 µM against AChE .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against various cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with notable selectivity towards specific cancer types.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects against oxidative stress-induced neuronal damage.
    • Methodology : Neuronal cells were exposed to oxidative stressors in the presence of the compound.
    • Results : The compound demonstrated a protective effect by reducing oxidative damage markers.

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